2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide
Description
2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-7-14(2)18(24)21-17-12-10-16(11-13-17)20-23-22-19(25-20)15-8-5-4-6-9-15/h4-6,8-14H,3,7H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQJEHPBNBXWTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives. For example, the reaction of benzohydrazide with a carboxylic acid in the presence of a dehydrating agent such as 1,1’-carbonyldiimidazole (CDI) can yield the oxadiazole ring .
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Coupling with the Phenyl Group: : The phenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated oxadiazole derivative in the presence of a palladium catalyst .
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Introduction of the Pentanamide Group: This can be achieved by reacting the oxadiazole-phenyl intermediate with a suitable amine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with potential biological activities .
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Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can yield reduced derivatives with different chemical properties .
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Substitution: : The compound can undergo substitution reactions, where one functional group is replaced by another. For example, halogenation reactions can introduce halogen atoms into the molecule, potentially altering its biological activity .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, palladium catalysts, appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, reduction can produce reduced derivatives, and substitution can result in halogenated compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide can be compared with other similar compounds, such as:
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Thiadiazole Derivatives: These compounds contain a thiadiazole ring instead of an oxadiazole ring.
Imidazole Derivatives: These compounds contain an imidazole ring and are known for their antimicrobial and anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
